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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)piperidine

Cat. No.: B061072 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The 4-(4-methoxyphenoxy)piperidine scaffold is a key pharmacophore in the development of

novel therapeutic agents targeting neurological disorders. Its derivatives have shown significant

promise, particularly as high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated

in a variety of cellular functions relevant to neuroprotection and cognitive enhancement.

Research into these compounds is driven by the potential to develop treatments for conditions

such as Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.

Derivatives of 4-(4-methoxyphenoxy)piperidine, such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-

methylpiperidine, have been identified as potent σ1 receptor agonists.[1][2] The σ1 receptor is

a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion

interface that modulates calcium signaling, ion channel activity, and cellular stress responses.

Agonism at this receptor has been shown to produce anti-amnesic effects and offer

neuroprotection, making it an attractive target for drug discovery in the neurology space.

The versatility of the 4-(4-methoxyphenoxy)piperidine structure allows for systematic

chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the

piperidine ring and the length of the alkyl linker can significantly influence ligand binding to the

σ1 receptor over other sites like the sigma-2 (σ2) receptor and the Δ8-Δ7 sterol isomerase (SI)
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site.[1] This allows for the fine-tuning of compounds to achieve desired pharmacological

profiles.

These compounds serve as valuable research tools for elucidating the role of the σ1 receptor

in various neuropathological processes. Furthermore, their potential for therapeutic intervention

continues to be explored, with ongoing efforts to develop selective and potent σ1 receptor

agonists based on the 4-(4-methoxyphenoxy)piperidine framework for the treatment of a

range of neurological and psychiatric conditions.

Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of a series of N-[(4-

methoxyphenoxy)ethyl]piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors,

as well as the Δ8-Δ7 sterol isomerase (SI) site. Lower Ki values indicate higher binding affinity.

Compound
ID

Substitutio
n on
Piperidine
Ring

Linker
Length

σ1 Ki (nM) σ2 Ki (nM) SI Ki (nM)

1b 4-methyl ethyl 1.49 52.3 >1000

(R)-2b (R)-2-methyl ethyl 0.89 >1000 >1000

(S)-2b (S)-2-methyl ethyl 1.10 >1000 >1000

(R)-3b (R)-3-methyl ethyl >39 - -

(S)-3b (S)-3-methyl ethyl >39 - -

4b
cis-2,6-

dimethyl
propyl 3.55 17.2 >1000

5b
cis-2,6-

dimethyl
ethyl >39 - -

6b
2,2,6,6-

tetramethyl
ethyl

No

measurable

affinity

- -
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Data extracted from receptor binding studies on novel phenoxyalkylpiperidines.[1]

Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol outlines the procedure for determining the binding affinity of 4-(4-
methoxyphenoxy)piperidine derivatives to the σ1 receptor using a competitive radioligand

binding assay.

Materials:

Test compounds (e.g., 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine)

Membrane homogenates from guinea pig brain (as a source of σ1 receptors)

--INVALID-LINK---pentazocine (radioligand)

Tris-HCl buffer (50 mM, pH 7.4)

Haloperidol (for non-specific binding determination)

Scintillation vials and scintillation fluid

Glass fiber filters (Whatman GF/B)

Filtration apparatus

Liquid scintillation counter

Procedure:

Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer.

Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the

resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by

resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the assay

buffer.
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Assay Setup: In test tubes, combine the membrane homogenate, --INVALID-LINK---

pentazocine at a final concentration approximate to its Kd value, and varying concentrations

of the test compound. For determining non-specific binding, add a high concentration of

haloperidol. Adjust the final volume with assay buffer.

Incubation: Incubate the assay tubes at 37°C for 150 minutes to allow for binding to reach

equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

This separates the bound radioligand from the unbound.

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically

trapped radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow

them to equilibrate. Measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand) by non-linear regression analysis of the

competition binding data. Convert the IC50 values to Ki (inhibition constant) values using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: Proposed signaling pathway of 4-(4-Methoxyphenoxy)piperidine derivatives acting

as σ1 receptor agonists to promote neuroprotection.
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Caption: Experimental workflow for the development and evaluation of 4-(4-
Methoxyphenoxy)piperidine derivatives as potential therapeutic agents for neurological

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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